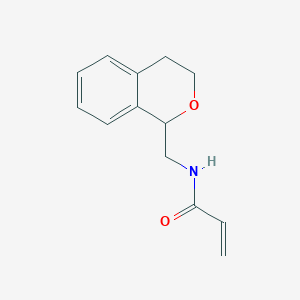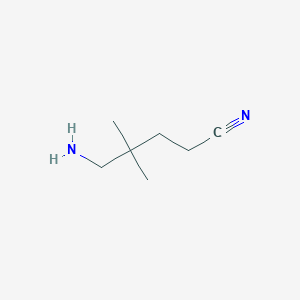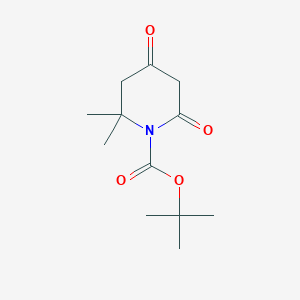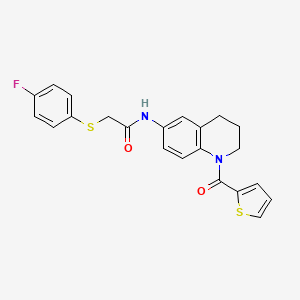![molecular formula C18H15BrN4O3 B2847536 1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171907-62-2](/img/structure/B2847536.png)
1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, from pharmaceutical drugs to dyes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolo[3,4-d][1,2,3]triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyrrolo[3,4-d][1,2,3]triazole ring and the phenyl groups could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activities
Compounds incorporating triazole functionalities, like the one you're inquiring about, have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, novel dihydropyrrolo[3,4-d][1,2,3]triazoles have shown potential as anti-protozoal and anti-cancer agents, indicating the broad biological activity and potential therapeutic applications of compounds within this class (Dürüst et al., 2012).
Caspase-3 Inhibition for Cancer Therapy
The inhibition of caspase-3, a crucial enzyme in apoptosis, has been a target for cancer therapy research. Compounds structurally related to the inquiry, utilizing triazole rings, have been developed and evaluated for their potency as caspase-3 inhibitors. This research suggests potential applications in designing cancer therapeutics (Jiang & Hansen, 2011).
Antioxidant and Anticancer Activities
Compounds with triazole and dione functionalities have also been explored for their antioxidant and anticancer activities. This exploration includes the synthesis of novel derivatives and their evaluation against various cancer cell lines, indicating the potential of such compounds in developing new anticancer drugs (Tumosienė et al., 2020).
Electron Transport Layer in Polymer Solar Cells
Research has extended into the field of materials science, where n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized for applications as electron transport layers in inverted polymer solar cells. These materials have shown to improve power conversion efficiency, showcasing the versatility of compounds with similar structural motifs in electronic applications (Hu et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-10-8-12(6-7-14(10)19)23-16-15(20-21-23)17(24)22(18(16)25)11-4-3-5-13(9-11)26-2/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYJCCOYOOSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)OC)N=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)


![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)

![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2847471.png)
![2-{1-[4-(2-furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2847472.png)


![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)
